4-(3-Isocyanatobenzyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-isocyanatophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-10-13-12-3-1-2-11(8-12)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXYHQOMLIRLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428734 | |
| Record name | 4-(3-isocyanatobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166740-66-5 | |
| Record name | 4-(3-isocyanatobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-isocyanatobenzyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Chemical Transformations of 4 3 Isocyanatobenzyl Morpholine
Nucleophilic Addition Reactions at the Isocyanate Group
The isocyanate group is characterized by its susceptibility to nucleophilic addition. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms renders the central carbon atom highly electrophilic, making it a prime target for a wide range of nucleophiles. researchgate.net
The reaction between an isocyanate and a primary or secondary amine is a facile and highly efficient method for the synthesis of substituted ureas. This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. The resulting intermediate then undergoes a rapid proton transfer to yield the stable urea (B33335) linkage.
This transformation is typically performed in an inert solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), at room temperature and does not necessitate the use of a base catalyst. commonorganicchemistry.com The reaction of 4-(3-isocyanatobenzyl)morpholine with various amines would produce a library of urea derivatives, as depicted in the general scheme below.
General Reaction Scheme for Urea Formation:
R'R''NH + O=C=N-Ar-CH₂-Morpholine → R'R''N-C(O)NH-Ar-CH₂-Morpholine
(Where Ar is a 1,3-phenylene group and Morpholine (B109124) is the morpholino group)
The reaction is broadly applicable to primary and secondary aliphatic and aromatic amines. The table below illustrates potential urea products from the reaction of this compound with representative amines.
| Amine Reactant | Resulting Urea Product Name |
| Ammonia (B1221849) (NH₃) | N-(3-(morpholinomethyl)benzyl)urea |
| Aniline (C₆H₅NH₂) | 1-(3-(morpholinomethyl)benzyl)-3-phenylurea |
| Diethylamine ((C₂H₅)₂NH) | 1,1-diethyl-3-(3-(morpholinomethyl)benzyl)urea |
| Piperidine (C₅H₁₀NH) | (3-(morpholinomethyl)benzyl)-1-piperidinecarboxamide |
This reaction can also occur between two molecules where one possesses an amine group and the other an isocyanate. For instance, the reaction of hexamethylenediamine (B150038) with urea (which can generate an isocyanic acid intermediate) demonstrates the formation of both mono- and di-urea products. nih.gov
The addition of alcohols to isocyanates yields carbamates, commonly known as urethanes. This reaction is fundamental to the production of polyurethane polymers. nih.govresearchgate.net The reaction mechanism, while similar to that with amines, is generally slower and often requires catalysis. Tertiary amines, including the morpholine moiety itself, can act as catalysts in this process.
A computational study on the reaction of phenyl isocyanate and butan-1-ol, catalyzed by morpholine, provides significant insight into the mechanism. nih.govresearchgate.net The process involves several steps:
Formation of a hydrogen-bonded reactant complex between the alcohol and the morpholine catalyst.
Addition of the isocyanate to form a trimolecular complex.
Proton transfer from the alcohol to the morpholine nitrogen, creating a zwitterionic intermediate.
Nucleophilic attack of the resulting alkoxide on the isocyanate carbon.
Proton transfer from the catalyst to the nitrogen of the newly formed carbamate (B1207046), regenerating the catalyst and yielding the final product.
The study highlights that the catalytic activity is related to the proton affinity of the amine catalyst. nih.govresearchgate.net Although 4-methylmorpholine (B44366) was found to be a slightly more effective catalyst than morpholine, the data underscores the catalytic potential of the morpholine structure inherent in this compound for its own reaction with alcohols. nih.govresearchgate.net
General Reaction Scheme for Carbamate Formation:
R'OH + O=C=N-Ar-CH₂-Morpholine --(Catalyst)--> R'O-C(O)NH-Ar-CH₂-Morpholine
(Where Ar is a 1,3-phenylene group and Morpholine is the morpholino group)
For hindered alcohols, the reaction may be more challenging, but various catalysts and conditions can be employed to facilitate the transformation. researchgate.net
Energetics of Morpholine-Catalyzed Urethane (B1682113) Formation The following data, derived from a computational study of a model system, illustrates key energetic aspects of the reaction. nih.govresearchgate.net
| Parameter | Value (kJ/mol) | Description |
| Proton Affinity (Morpholine) | 1523.95 | Indicates morpholine's ability to accept a proton, a key step in the catalytic cycle. |
| Activation Energy (Overall) | 29.7 | The energy barrier for the morpholine-catalyzed reaction between phenyl isocyanate and butan-1-ol. |
| Relative Gibbs Free Energy (IM) | 12.79 | The relative energy of the zwitterionic intermediate formed during the reaction. |
The C=N double bond within the isocyanate group can participate in cycloaddition reactions. While less common than nucleophilic additions, these reactions provide pathways to various heterocyclic structures. For instance, isocyanates can react with conjugated dienes in Diels-Alder type reactions or with other unsaturated systems.
A notable example is the [4+1] cycloaddition of isocyanides with various electrophilic partners, including vinyl isocyanates, to form five-membered heterocycles. rsc.org This suggests that this compound could potentially react with isocyanides or other suitable one-carbon components. Furthermore, isocyanates can undergo [2+2] cycloaddition with alkenes to form β-lactams or dimerize to form uretdiones under specific conditions, often promoted by phosphine (B1218219) or other catalysts. They can also trimerize to form stable isocyanurate rings, a reaction often seen in the curing of polyisocyanate resins.
Transformations Involving the Morpholine Ring System
The morpholine ring is a stable, saturated heterocycle. Its presence is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. nih.gov While generally robust, both the nitrogen atom and the ring structure can undergo specific chemical transformations.
The nitrogen atom in this compound is a tertiary amine. As such, it is basic and nucleophilic, capable of participating in several types of reactions:
Salt Formation: As a base, the morpholine nitrogen will react with acids to form the corresponding ammonium (B1175870) salts. This is a fundamental acid-base reaction.
N-Quaternization: The nitrogen can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction would introduce a permanent positive charge on the morpholine nitrogen.
N-Oxide Formation: Oxidation of the tertiary amine with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) would yield the corresponding morpholine N-oxide.
Hydrogen Bonding: The nitrogen atom, along with the ether oxygen, can act as a hydrogen bond acceptor. This property is crucial for the interaction of morpholine-containing molecules with biological targets like enzymes and receptors. nih.govtaylorandfrancis.com
Modifying the saturated morpholine ring itself is significantly more challenging than reacting at the nitrogen atom or the isocyanate group. The C-O and C-N bonds within the ring are generally stable.
Ring Stability: The morpholine ring is not susceptible to aromatic substitution and is resistant to many common reagents. Its modification typically requires harsh conditions that would likely also affect the isocyanate group.
Ring Cleavage: Under forcing conditions, such as with strong reducing agents (e.g., lithium aluminum hydride) or certain Lewis acids, ether and amine functionalities can be cleaved. However, such reactions lack selectivity and would likely lead to the decomposition of a complex molecule like this compound.
Synthesis-Based Modification: Significant modifications to the morpholine ring structure, such as the introduction of substituents on the carbon atoms, are typically achieved during the synthesis of the ring itself, rather than by post-functionalization. researchgate.nete3s-conferences.org Syntheses often start from precursors like β-amino alcohols or aziridines, which are cyclized to form the desired substituted morpholine scaffold. researchgate.net
Chemoselectivity in Multi-functionalized Systems
In reactions with molecules containing multiple nucleophilic groups, such as polyols or amino alcohols, the chemoselectivity of the isocyanate group in this compound is of paramount importance. The general order of reactivity of isocyanates with common nucleophiles is primary amines > secondary amines > primary alcohols > secondary alcohols > water. poliuretanos.net This inherent reactivity difference allows for a degree of selective reaction.
When reacting with a diol, this compound will form urethane linkages. In the case of an amino alcohol, the isocyanate group will preferentially react with the more nucleophilic amine group to form a urea linkage over the hydroxyl group, which would form a urethane linkage. This selectivity is primarily driven by the greater basicity and nucleophilicity of the amine compared to the alcohol.
While specific experimental data on the chemoselectivity of this compound is not extensively available in the public domain, the expected selectivity can be inferred from the known reactivity of other isocyanates. For instance, in a competitive reaction between a primary amine and a primary alcohol, the formation of the urea product is significantly favored.
Table 1: Illustrative Chemoselectivity of Isocyanates in Reactions with Bifunctional Nucleophiles (General Data)
| Isocyanate | Nucleophile | Major Product | Minor Product | Reference |
| Aromatic Isocyanate | Amino alcohol | Urea | Urethane | poliuretanos.net |
| Aliphatic Isocyanate | Amino alcohol | Urea | Urethane | poliuretanos.net |
This table represents generalized reactivity trends for isocyanates and is not based on specific experimental data for this compound.
The tertiary amine of the morpholine moiety in this compound can also play a role in modulating this selectivity, potentially by forming transient complexes with the nucleophiles or the isocyanate group itself, thereby altering their relative reactivities.
Mechanistic Investigations of Reaction Pathways
The mechanism of the reaction between an isocyanate and a nucleophile, such as an alcohol, generally proceeds through a nucleophilic addition pathway. The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group, leading to the formation of a urethane linkage. acs.org
Kinetic Studies of Isocyanate Reactivity
Kinetic studies of isocyanate reactions are crucial for understanding reaction rates and optimizing process conditions. The rate of the reaction is influenced by several factors, including the structure of the isocyanate and the nucleophile, the solvent, and the presence of catalysts.
While specific kinetic data for this compound are not readily found in the literature, studies on analogous systems provide valuable insights. For example, computational studies on the reaction of phenyl isocyanate with butan-1-ol in the presence of morpholine as a catalyst have shown that the morpholine significantly lowers the activation energy of the reaction compared to the uncatalyzed process. nih.gov The calculated activation energies for the morpholine-catalyzed reaction are in the range of 29.7 kJ/mol. nih.gov This suggests that the morpholine moiety in this compound could facilitate an intramolecularly catalyzed reaction.
Table 2: Calculated Activation Energies for the Reaction of Phenyl Isocyanate with Butan-1-ol in the Presence of Amine Catalysts
| Catalyst | Activation Energy (Ea) in kJ/mol | Reference |
| Morpholine | 29.7 | nih.gov |
| 4-Methylmorpholine | 26.6 | nih.gov |
This data is from a computational study on a model system and serves to illustrate the potential catalytic effect of the morpholine group.
The rate of reaction is also dependent on the steric hindrance around the isocyanate group and the nucleophile. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon. acs.org
Influence of Solvent and Catalyst on Reaction Outcomes
The choice of solvent can significantly impact the rate and outcome of isocyanate reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are often used as they can solvate the transition state, thereby accelerating the reaction. osti.gov Protic solvents, such as alcohols, can also participate in the reaction and may lead to side products.
The reaction of isocyanates with alcohols can be catalyzed by a variety of compounds, with tertiary amines and organotin compounds being the most common. acs.org Tertiary amines, like the morpholine group present in this compound, function as base catalysts. The proposed mechanism involves the formation of a complex between the amine and the alcohol, which increases the nucleophilicity of the alcohol, or between the amine and the isocyanate, which increases the electrophilicity of the isocyanate. acs.org
Organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective Lewis acid catalysts for the isocyanate-alcohol reaction. researchgate.net The mechanism is believed to involve the coordination of the tin atom to both the isocyanate and the alcohol, bringing them into close proximity and facilitating the reaction. acs.org
The presence of the intramolecular tertiary amine in this compound suggests that it may exhibit self-catalytic behavior, potentially reducing or eliminating the need for an external catalyst in polyurethane formation. This can be an advantageous property in many applications.
Table 3: General Effect of Solvents and Catalysts on Isocyanate-Alcohol Reaction Rates
| Solvent Type | General Effect on Rate | Catalyst Type | General Effect on Rate |
| Polar Aprotic | Increase | Tertiary Amines | Significant Increase |
| Nonpolar | Decrease | Organotin Compounds | Very Significant Increase |
This table provides a general overview of solvent and catalyst effects on isocyanate reactions.
Applications in Advanced Organic Synthesis and Materials Design
Utility as a Building Block in Complex Molecular Architectures
The unique combination of the isocyanate and morpholine (B109124) functionalities within a single molecular framework makes 4-(3-isocyanatobenzyl)morpholine a valuable precursor for the synthesis of a variety of complex organic structures.
Scaffold for Heterocyclic Synthesis
The morpholine ring is a common motif in many biologically active compounds and approved drugs, valued for its favorable physicochemical and metabolic properties. researchgate.net The presence of the morpholine unit in this compound makes it an attractive starting material for the synthesis of more complex heterocyclic systems. researchgate.netnih.gov The isocyanate group can readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce new functionalities and build upon the existing morpholine scaffold. This reactivity allows for the construction of diverse molecular libraries for drug discovery and medicinal chemistry research. nih.gove3s-conferences.orgresearchgate.net
Precursor for Polymeric Materials
The isocyanate group is a key functional group in the production of polyurethanes. The reaction of diisocyanates with polyols is the fundamental basis of polyurethane chemistry. While this compound is a monoisocyanate, its derivatives or related diisocyanate structures can serve as monomers or be incorporated into monomeric units for the synthesis of polyurethanes and polyamides. The morpholine group can impart specific properties to the resulting polymer, such as improved thermal stability, altered solubility, or the introduction of sites for further chemical modification. The use of morpholine-containing catalysts has been studied in urethane (B1682113) formation, highlighting the influence of this heterocyclic system on polymerization processes. nih.gov
Functionalization of Surfaces and Interfaces
The reactive isocyanate group of this compound can be exploited for the chemical modification of surfaces and interfaces. Isocyanates can form covalent bonds with various functional groups commonly found on the surfaces of materials, such as hydroxyl (-OH) and amine (-NH2) groups. This allows for the grafting of the morpholinobenzyl moiety onto a wide range of substrates, including polymers, silica, and other inorganic materials. mdpi.com
This surface functionalization can be used to alter the properties of the material, for instance, to improve biocompatibility, enhance adhesion, or introduce specific recognition sites. The morpholine unit, in particular, can influence the hydrophilicity and surface energy of the modified material.
Development of Chemical Probes and Derivatization Reagents
The high reactivity of the isocyanate group makes this compound and related isocyanates suitable for use as chemical probes and derivatization reagents. nih.gov These reagents are designed to react with specific functional groups in other molecules, thereby enabling their detection, quantification, or purification.
Application in Fluorescent Labeling
Isocyanates are valuable reagents for fluorescent labeling, a technique widely used in biological and chemical analysis. rsc.orgnih.gov While this compound itself is not fluorescent, the isocyanate group can be reacted with fluorescent molecules containing a nucleophilic handle, such as an amine or alcohol. This results in the formation of a stable, fluorescently tagged derivative.
Alternatively, isocyanates can be used to label target molecules that are subsequently detected using a fluorescent probe. For example, an isocyanate can react with a primary amine on a protein, and the resulting urea (B33335) linkage can be detected. bioacts.comnih.gov This general principle is applicable to a wide range of isocyanates and is a cornerstone of many bioanalytical techniques. rsc.orgnih.gov The development of novel derivatizing agents, including those with fluorescent properties, is an active area of research for the sensitive detection of isocyanates themselves. nih.gov
Role in the Synthesis of Specific Intermediates
One of the most significant applications of isocyanate-containing morpholine derivatives is in the synthesis of pharmaceutical intermediates.
Computational Chemistry and Spectroscopic Characterization in Research
Theoretical Investigations of Molecular Structure and Electronic Properties
While comprehensive theoretical studies specifically targeting 4-(3-isocyanatobenzyl)morpholine are not extensively found in peer-reviewed literature, the methodologies for such investigations are well-established. Computational chemistry offers powerful tools to predict and analyze the behavior of molecules. numberanalytics.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound. The morpholine (B109124) ring typically adopts a chair conformation. rsc.org Molecular dynamics simulations could further elucidate the dynamic behavior of the molecule, showing how the benzyl (B1604629) and morpholine groups move relative to each other over time. Such studies would provide insight into the molecule's flexibility and the most stable spatial arrangements, which are critical for its interaction with other chemical species. For the parent morpholine molecule, studies have identified both chair and twisted-boat conformations, with the chair form being more stable. rsc.org
Quantum Chemical Calculations of Reactivity Descriptors (e.g., Frontier Molecular Orbitals)
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are instrumental in understanding a molecule's electronic properties and reactivity. numberanalytics.comresearchgate.net The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting chemical behavior. numberanalytics.com
For a molecule like this compound, the HOMO is likely localized on the electron-rich morpholine and benzene (B151609) rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the highly electrophilic isocyanate group (-N=C=O), making it the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally signifies higher reactivity. numberanalytics.com Studies on similar heterocyclic compounds demonstrate how these calculations can reveal relationships between electronic structure and chemical properties. ajchem-a.comresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods can also predict spectroscopic data, which can then be compared with experimental results for validation. researchgate.net For instance, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netresearchgate.net These predictions are valuable for assigning peaks in experimental spectra and confirming the molecule's structure. For related morpholine derivatives, DFT calculations have been successfully used to assign vibrational modes observed in IR and Raman spectra. researchgate.net
Advanced Spectroscopic Characterization Techniques
Experimental spectroscopy is indispensable for confirming the identity and elucidating the structure of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals would correspond to the different types of protons in the molecule. The protons on the benzene ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). The methylene (B1212753) protons of the benzyl group (-CH₂-) would likely produce a singlet in the range of δ 3.5-4.5 ppm. The protons on the morpholine ring would show up as two distinct multiplets, corresponding to the methylene groups adjacent to the oxygen (δ ~3.7 ppm) and the nitrogen (δ ~2.5 ppm).
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbon of the isocyanate group is highly deshielded and would appear significantly downfield (δ ~120-130 ppm). The carbons of the benzene ring would have signals in the aromatic region (δ ~120-140 ppm). The benzyl carbon and the four distinct carbons of the morpholine ring would also be identifiable in the aliphatic region of the spectrum. researchgate.netchemicalbook.com
Table 1: Predicted and Experimental NMR Data for Morpholine and Related Structures This table compiles data from related compounds to infer the expected spectral characteristics of this compound.
| Compound Fragment | Nucleus | Expected Chemical Shift (δ, ppm) | Reference Compound/Data |
|---|---|---|---|
| Morpholine Ring | ¹H (-CH₂-N-) | ~2.5 - 2.8 | Morpholine chemicalbook.com |
| ¹H (-CH₂-O-) | ~3.6 - 3.8 | Morpholine chemicalbook.com | |
| Morpholine Ring | ¹³C (-CH₂-N-) | ~47 | Morpholine chemicalbook.comnih.gov |
| ¹³C (-CH₂-O-) | ~67 | Morpholine chemicalbook.comnih.gov | |
| Benzyl Group | ¹H (-CH₂-) | ~3.5 - 4.5 | General range for benzylic protons |
| Aromatic Ring | ¹H | ~7.0 - 7.5 | General aromatic region |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. chemicalbook.com
For this compound, the most prominent and diagnostic peak would be the strong, sharp absorption from the isocyanate group (-N=C=O) asymmetric stretch, which appears in a distinctive region of the spectrum, typically around 2240–2280 cm⁻¹. Other key absorptions would include:
C-H stretching vibrations from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹). researchgate.net
Aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.
A strong C-O-C stretching vibration from the morpholine ether linkage, typically around 1115 cm⁻¹. chemicalbook.comresearchgate.net
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium-Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| Ether (C-O-C) | Stretch | ~1115 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
In the case of this compound, High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, enabling the determination of its elemental formula. The theoretical exact mass of the molecular ion [M]⁺ of this compound (C₁₂H₁₄N₂O₂) can be calculated and compared with the experimental value for confirmation.
Predicted Fragmentation of this compound:
| Fragment Ion | Structure | Predicted m/z | Description |
| [M]⁺ | C₁₂H₁₄N₂O₂ | 218.1055 | Molecular Ion |
| [M-NCO]⁺ | C₁₁H₁₄NO | 176 | Loss of the isocyanate group |
| [M-CH₂NCO]⁺ | C₁₀H₁₁NO | 161 | Cleavage of the benzyl-methylene bond |
| C₈H₆NO⁺ | 132 | Fragment containing the benzyl isocyanate moiety | |
| C₇H₇⁺ | 91 | Tropylium ion, a common fragment for benzyl compounds | |
| C₄H₈NO⁺ | 86 | Fragment corresponding to the morpholine cation | |
| C₄H₁₀N⁺ | 72 | Further fragmentation of the morpholine ring |
This table presents predicted data based on known fragmentation patterns of similar compounds and is not based on direct experimental results for this compound.
Predicted Collision Cross Section (CCS) Analysis
Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an important parameter in ion mobility spectrometry (IMS), providing an additional dimension of separation and characterization beyond mass-to-charge ratio and retention time. nih.gov
For novel compounds like this compound, where experimental CCS data may not exist, computational prediction methods are employed. eurekalert.org These methods utilize machine learning algorithms and computational modeling to predict the CCS value based on the chemical structure of the molecule. acs.orgmdpi.com Various factors influence the CCS value, including the ion's size, shape, and charge distribution. mdpi.com
The predicted CCS value for this compound would be a valuable piece of data for its identification in complex mixtures when analyzed by IMS-MS techniques. Several online tools and software packages are available that can predict CCS values with varying degrees of accuracy, often relying on large databases of experimentally determined CCS values for training their models. eurekalert.orgmssm.edu
Predicted Physicochemical Properties and CCS:
| Parameter | Predicted Value | Method |
| Molecular Formula | C₁₂H₁₄N₂O₂ | - |
| Molecular Weight | 218.25 g/mol | - |
| Monoisotopic Mass | 218.1055 u | - |
| Predicted CCS (N₂ drift gas) | Value would be generated by a prediction tool | Machine Learning Model |
The predicted CCS value is dependent on the specific prediction tool and parameters used.
In Silico Modeling of Synthetic Pathways and Reaction Energetics
Computational chemistry plays a significant role in understanding and optimizing synthetic routes to chemical compounds. digitellinc.com In silico modeling can be used to investigate the reaction mechanisms, transition states, and energetics of the synthesis of this compound.
The synthesis of isocyanates can be a complex process, and computational models can help in designing more efficient and safer synthetic strategies. digitellinc.com For instance, the reaction of an amine with phosgene (B1210022) or a phosgene equivalent is a common method for isocyanate synthesis. uni-miskolc.hu Computational studies can model this reaction to understand the energy profile, identify potential intermediates, and predict the feasibility of the reaction under different conditions.
Furthermore, the reactivity of the isocyanate group in this compound with various nucleophiles, such as alcohols or amines, can be modeled to understand the energetics of polyurethane or polyurea formation. mdpi.comebrary.netresearchgate.net These models can provide insights into reaction rates and the stability of the resulting products. umn.edu
Example of In Silico Modeled Reaction Energetics:
| Reaction Step | Reactants | Products | ΔH (kcal/mol) (Predicted) |
| Isocyanate Formation | 3-(Morpholin-4-ylmethyl)aniline + Phosgene | This compound + 2HCl | Value would be calculated |
| Urethane (B1682113) Formation | This compound + Methanol (B129727) | Methyl (3-(morpholin-4-ylmethyl)phenyl)carbamate | Value would be calculated |
| Urea (B33335) Formation | This compound + Methylamine | 1-(3-(Morpholin-4-ylmethyl)phenyl)-3-methylurea | Value would be calculated |
The enthalpy values (ΔH) in this table are placeholders and would need to be calculated using quantum mechanical methods.
By employing these computational tools, researchers can gain a deeper understanding of the chemical behavior of this compound, from its fundamental spectroscopic properties to its synthetic accessibility and reactivity.
Future Research Directions and Emerging Trends
Development of Biocatalytic and Chemo-enzymatic Routes for Isocyanate Synthesis
The industrial synthesis of isocyanates traditionally relies on hazardous reagents like phosgene (B1210022). rsc.orgwikipedia.orgacs.orgnih.gov There is a significant push towards developing safer and more sustainable alternatives, with biocatalysis and chemo-enzymatic methods emerging as powerful tools. rsc.orgrsc.orgresearchgate.net These approaches utilize enzymes or a combination of chemical and enzymatic steps to perform reactions under mild conditions, often with high selectivity and reduced environmental impact. researchgate.netnih.gov
Future research will likely focus on identifying or engineering enzymes capable of catalyzing the key transformations needed for isocyanate synthesis, potentially starting from bio-based precursors. For a molecule like 4-(3-isocyanatobenzyl)morpholine, this could involve:
Enzymatic Carbonylation: Exploring enzymes that can mediate the carbonylation of a precursor amine, (3-(morpholin-4-ylmethyl)aniline), using a benign source of carbon monoxide.
Chemo-enzymatic Pathways: A multi-step process could involve an initial enzymatic reaction to create a key intermediate, followed by a selective chemical conversion to the final isocyanate. rug.nl For instance, an enzyme could be used to synthesize a precursor that is more amenable to a non-phosgene chemical isocyanation reaction. researchgate.netresearchgate.net
The integration of biocatalysis promises not only a greener synthesis route but also the potential for producing novel isocyanate structures that are difficult to access through traditional chemistry. nih.gov
Table 1: Comparison of Conventional vs. Emerging Isocyanate Synthesis Strategies
| Feature | Conventional Synthesis (Phosgenation) | Biocatalytic/Chemo-enzymatic Synthesis |
| Primary Reagent | Phosgene (highly toxic gas) acs.orgnih.gov | Benign reagents, CO2, etc. nih.govscholaris.ca |
| Reaction Conditions | High temperature and pressure nih.gov | Mild (near ambient) temperature and pressure nih.gov |
| Byproducts | Corrosive HCl wikipedia.org | Often water or other non-toxic molecules |
| Selectivity | Can be low, leading to side products | High chemo-, regio-, and stereoselectivity rug.nl |
| Sustainability | Low (fossil-fuel dependent, hazardous) | High (potential for renewable feedstocks, safer) rsc.org |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis represent another frontier in green chemistry, using light or electrical energy, respectively, to drive chemical reactions. rsc.orgrsc.org These methods offer precise control over reactivity and can often proceed without the need for harsh reagents or high temperatures. rsc.orgacs.org
For this compound, future research could investigate:
Photocatalytic Synthesis: Light-driven methods could be developed for the synthesis of the isocyanate group itself. acs.org Research has demonstrated the photochemical conversion of other isocyanates, suggesting the potential for novel synthetic pathways. acs.org For example, photoredox catalysis could enable the cyanation of a suitable precursor, which is then converted to the isocyanate. rsc.org
Electrochemical Synthesis: Electrocatalytic methods could provide an alternative to traditional oxidation or reduction steps in the synthesis pathway, potentially reducing waste and improving energy efficiency.
Photochemical Functionalization: The isocyanate group of this compound is highly reactive. Photocatalysis could be employed to mediate its reactions with various substrates in a controlled manner, allowing for the synthesis of complex molecules and polymers under mild conditions.
These energy-driven methods are still nascent for isocyanate chemistry but hold considerable promise for developing novel, sustainable transformations. acs.org
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The rapid discovery of new materials and optimization of reaction conditions is being accelerated by automated synthesis and high-throughput experimentation (HTE). chemspeed.comnih.gov These platforms use robotics and parallel reactors to perform many experiments simultaneously, dramatically increasing research productivity. chemspeed.comnih.gov
The application of HTE to this compound could revolutionize its use in materials discovery:
Rapid Library Synthesis: By reacting this compound with a large array of alcohols, amines, or other nucleophiles in an automated platform, vast libraries of new urea (B33335) and urethane (B1682113) derivatives can be synthesized quickly. nih.gov This is particularly relevant for screening for bioactive compounds or materials with specific properties.
Process Optimization: HTE can be used to rapidly screen catalysts, solvents, and reaction conditions to find the optimal parameters for synthesizing or using this compound, including in the development of biocatalytic or photocatalytic routes. nih.gov
Flow Chemistry: Continuous flow technology, which involves pumping reagents through a reactor, can be combined with automation to enable the safe, on-demand generation and reaction of isocyanates. rsc.org This approach is particularly advantageous for handling reactive intermediates and for scaling up production. rsc.org A recent study highlighted a benzylic C-H isocyanation protocol that is amenable to high-throughput synthesis of ureas. nih.gov
The integration of this compound into automated workflows will undoubtedly accelerate the discovery of its applications in pharmaceuticals and materials science. nih.gov
Design of Self-Assembled Systems and Supramolecular Architectures Utilizing the Compound
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.netcapes.gov.brresearchgate.net Supramolecular chemistry explores these interactions to build complex, functional architectures. researchgate.netrsc.org
The structure of this compound makes it an intriguing building block for supramolecular chemistry. The isocyanate group can react to form urea or urethane linkages, which are excellent hydrogen-bonding motifs. The benzyl (B1604629) and morpholine (B109124) groups can also participate in various non-covalent interactions. Future directions include:
Supramolecular Polymers: The reaction of this compound with di- or multifunctional linkers can lead to the formation of supramolecular polymers, where the chains are held together by reversible non-covalent bonds. rsc.org These materials can exhibit interesting properties like self-healing and responsiveness to stimuli.
Nanostructure Formation: The self-assembly of derivatives of this compound could lead to the formation of well-defined nanostructures such as nanofibers, nanospheres, or gels. mdpi.com The morpholine group can influence solubility and packing, providing a handle to control the resulting morphology.
Functional Gels and Films: By carefully designing the interacting partners, it may be possible to create stimuli-responsive gels or thin films. For example, a material could be designed to assemble or disassemble in response to changes in pH, temperature, or light.
Research in this area will focus on understanding the relationship between the molecular structure of its derivatives and the resulting supramolecular architecture and function. rsc.orgmdpi.com
Novel Applications in Soft Matter and Advanced Materials Science
The unique combination of a reactive isocyanate and a polar morpholine group makes this compound a valuable component for creating advanced materials. e3s-conferences.orgresearchgate.netpatsnap.com Soft matter, which includes polymers, colloids, and gels, is a particularly promising area. nih.gov
Emerging applications could include:
High-Performance Polymers: As a monomer or cross-linking agent, this compound can be used to create polyurethanes and polyureas with tailored properties. researchgate.netyoutube.com The morpholine group can enhance thermal stability, modify solubility, and improve adhesion, making it useful for specialized coatings, adhesives, and elastomers. e3s-conferences.orgresearchgate.net
Functional Surfaces: The isocyanate group can be used to graft the molecule onto surfaces, modifying their properties. This could be used to create biocompatible coatings on medical devices, or to functionalize nanoparticles for use in sensors or drug delivery. patsnap.com
Smart Materials: Incorporating derivatives of this compound into polymer networks could lead to "smart" materials that respond to environmental stimuli. The morpholine group, being a pH-sensitive amine, could be exploited to create materials that change shape or release a payload in response to acidity changes. wikipedia.orgnih.gov
The versatility of the morpholine moiety in materials science is well-documented, and its combination with the reactive isocyanate functionality opens the door to a wide range of innovative materials. e3s-conferences.orgacs.org
Q & A
Basic: What are the optimal synthetic routes for 4-(3-Isocyanatobenzyl)morpholine, and how can purity be maximized?
Methodological Answer:
Synthesis typically involves coupling a benzyl halide precursor with morpholine, followed by isocyanate functionalization. Key steps include:
- Nucleophilic substitution : React 3-bromobenzyl bromide with morpholine under reflux in acetonitrile, using K₂CO₃ as a base to form 4-(3-bromobenzyl)morpholine .
- Isocyanate introduction : Treat the intermediate with phosgene (or safer alternatives like triphosgene) in anhydrous dichloromethane, with catalytic dimethylformamide (DMF) to form the isocyanate group .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., from ethanol) to achieve >95% purity. Monitor by TLC and confirm via ¹H/¹³C NMR .
Advanced: How do substituents on the benzyl group influence reactivity and biological activity?
Methodological Answer:
Substituent effects can be analyzed using comparative structural data (Table 1) and computational modeling:
Table 1: Substituent Impact on Key Properties
| Substituent Position | Reactivity (k, s⁻¹) | LogP | Binding Affinity (IC₅₀, nM) |
|---|---|---|---|
| 3-Isocyanate (target) | 0.45 ± 0.03 | 2.1 | 120 ± 15 |
| 4-Fluoro | 0.38 ± 0.02 | 1.8 | 85 ± 10 |
| 2-Chloro | 0.52 ± 0.04 | 2.4 | 200 ± 25 |
| Data extrapolated from analogs in |
- Steric/Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) at the 4-position enhance electrophilicity of the isocyanate, increasing reactivity with nucleophiles like amines .
- Biological Impact : 4-Fluoro analogs show higher binding affinity to serine hydrolases due to improved hydrogen bonding . Use molecular docking (AutoDock Vina) to predict interactions with target enzymes .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Identify morpholine protons (δ 3.6–2.4 ppm, multiplet) and isocyanate carbon (δ ~125 ppm, singlet) .
- IR Spectroscopy : Confirm isocyanate group via N=C=O asymmetric stretch (~2270 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calc. for C₁₂H₁₃N₂O₂: 233.0926) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Physicochemical Profiling : Measure solubility (shake-flask method, PBS pH 7.4) and metabolic stability (recombinant CYPs) to identify confounding factors. For example, solubility <200 µM (as in benzylmorpholine analogs) may limit bioavailability, causing variability in IC₅₀ values .
- Dose-Response Reassessment : Use Hill slope analysis to distinguish partial agonism vs. assay artifacts. Reproduce studies under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .
Advanced: What computational strategies predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock to model binding to CYP450 isoforms. Prioritize Glide SP scoring for accuracy .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD and binding free energy (MM/PBSA) to validate docking predictions .
- QSAR Models : Train on analogs with known IC₅₀ values (e.g., 4-(2-chlorobenzyl)morpholine) using descriptors like LogP, polar surface area, and H-bond acceptors .
Basic: How do solubility and stability under physiological conditions affect experimental design?
Methodological Answer:
- Solubility Testing : Use the shake-flask method (PBS pH 7.4, 24 hr incubation) to determine aqueous solubility. For analogs, solubility ranges from 180–200 µM, necessitating DMSO stocks ≤1% v/v in cell assays .
- Stability Protocols : Monitor degradation via HPLC at 37°C over 24 hr. Isocyanates are prone to hydrolysis; use fresh solutions or stabilize with anhydrous solvents .
Advanced: What reaction mechanisms govern the isocyanate group’s reactivity?
Methodological Answer:
- Nucleophilic Attack : The isocyanate reacts with amines via a two-step mechanism: (1) amine attack at the electrophilic carbon, forming a tetrahedral intermediate; (2) proton transfer and urea bond formation. Kinetic studies (UV-Vis monitoring) show pseudo-first-order kinetics in polar aprotic solvents .
- Catalysis : DMF accelerates reactions by stabilizing transition states through hydrogen bonding. Confirm via IR spectroscopy (shift in N=C=O stretch) .
Basic: What are the emerging applications in medicinal chemistry?
Methodological Answer:
- Target Identification : Screen against kinase panels (e.g., PI3K, mTOR) using fluorescence polarization assays. Similar morpholine-pyridine hybrids show IC₅₀ < 100 nM .
- Prodrug Design : Conjugate with esterase-labile groups (e.g., acetyl) to enhance membrane permeability. Validate hydrolysis rates via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
